molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2461981
CAS No.: 954663-68-4
M. Wt: 402.47
InChI Key: HRJWDXZICZOQOO-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a research-grade chemical compound recognized in scientific literature as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its high selectivity for the HDAC6 isoform over other class I HDACs, which enables scientists to probe the specific biological functions of HDAC6 with minimal off-target effects. HDAC6 is a unique cytosolic deacetylase whose substrates include α-tubulin, HSP90, and cortactin, positioning it as a key regulator of cellular processes such as aggresome formation, cell motility, and the clearance of protein aggregates . Consequently, this inhibitor is a critical tool in preclinical research for investigating the pathophysiology of neurodegenerative diseases. Studies have demonstrated its utility in models of Huntington's disease, where selective HDAC6 inhibition has been shown to improve mitochondrial trafficking and restore autophagic flux, leading to a reduction in mutant huntingtin protein aggregates and amelioration of neuronal dysfunction . By targeting HDAC6, this compound provides researchers with a mechanism to explore potential therapeutic strategies that address the underlying proteostasis and transport deficits common in many age-related neurological disorders.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWDXZICZOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.

Chemical Reactions Analysis

Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:

  • Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.

  • Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.

  • Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents like hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substituting agents including halogens and nitrating agents.

Major Products:
  • Sulfoxides and sulfones from oxidation.

  • Corresponding sulfides from reduction.

  • Various substituted derivatives from electrophilic substitution.

Scientific Research Applications

This compound finds use in multiple areas of scientific research:

  • Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.

  • Biology: : Potential pharmacological activity due to its interaction with biological molecules.

  • Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

  • Industry: : Utilized in material science for developing new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn based on structural motifs and functional groups:

A. Sulfonamide Derivatives

Compounds with sulfonyl groups, such as pesticidal agents like N-(3,4-dichlorophenyl) propanamide (propanil) and N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (fenoxacrim), utilize sulfonamide or carboxamide groups for bioactivity .

B. Benzodioxole-Containing Compounds

The benzodioxole moiety is present in compounds like N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben), a herbicide . While isoxaben acts as a cellulose biosynthesis inhibitor, the target compound’s fused tetrahydroisoquinoline-sulfonamide structure likely diverges in mechanism.

C. Tetrahydroisoquinoline Derivatives

Benzathine benzylpenicillin, a penicillin derivative with a bicyclic thiazolidine core, demonstrates the therapeutic relevance of nitrogen-containing heterocycles . The target compound’s tetrahydroisoquinoline scaffold may similarly enhance binding to biological targets, but its sulfonyl and benzodioxole substituents distinguish it from classical β-lactam antibiotics.

Limitations of Available Evidence

The provided sources (Pharmacopoeia and Pesticide Glossary) lack specific data on the target compound, precluding direct comparisons of potency, selectivity, or clinical relevance. For a rigorous analysis, additional sources such as PubChem, ChEMBL, or recent journal articles would be required to evaluate:

  • Binding affinities (e.g., receptor or enzyme targets).
  • ADME profiles (absorption, distribution, metabolism, excretion).
  • Therapeutic indices or toxicity data.

Recommendations for Further Research

Database Mining: Utilize SciFinder or Reaxys to identify structurally analogous compounds (e.g., sulfonamide-tetrahydroisoquinolines) and their reported activities.

In Silico Modeling: Predict target engagement using molecular docking studies against receptors like σ-1 or monoamine oxidases, which are modulated by tetrahydroisoquinolines.

Experimental Validation: Conduct in vitro assays to compare IC50 values or Ki values with known reference compounds.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that integrates a tetrahydroisoquinoline moiety with a benzo[d][1,3]dioxole structure and a carboxamide group . This combination suggests potential interactions with various biological targets.

  • Molecular Formula: C23H24N2O4S
  • Molecular Weight: 408.5 g/mol
  • CAS Number: 954663-64-0

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Notably, compounds within the benzodioxole class have shown promise as alpha-amylase inhibitors , which can help manage blood sugar levels by preventing the breakdown of starch into sugars. This property is particularly relevant for diabetes management.

Key Mechanisms:

  • Alpha-Amylase Inhibition:
    • Compounds similar to this compound have demonstrated significant inhibition of alpha-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL in various studies . This inhibition can lead to reduced postprandial glucose levels.
  • Cytotoxicity Against Cancer Cells:
    • Preliminary studies indicate that derivatives of benzodioxole can exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells . For instance, compounds related to this structure have shown IC50 values between 26 µM and 65 µM against cancer cells.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeAssessed CompoundIC50 ValueReference
Alpha-Amylase InhibitionIIc (related compound)0.68 µM
CytotoxicityIIa (related compound)26–65 µM
Antidiabetic EffectIIc (in vivo study)Blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL

Case Studies

Several studies have explored the efficacy of benzodioxole derivatives in biological contexts:

  • Antidiabetic Effects:
    • In a study involving streptozotocin-induced diabetic mice, the administration of a related benzodioxole derivative significantly reduced blood glucose levels compared to control groups . This highlights the potential therapeutic applications for diabetes management.
  • Cancer Cell Line Studies:
    • Research has demonstrated that certain benzodioxole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . Such findings underscore the importance of further investigating these compounds for potential anticancer therapies.

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